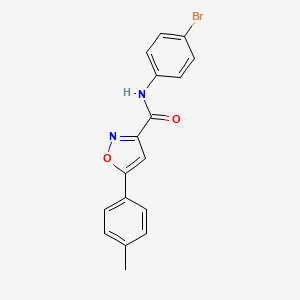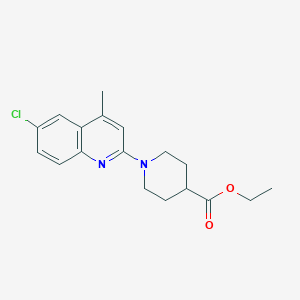![molecular formula C12H17ClOS B5185126 1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
1-chloro-3-[3-(isopropylthio)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-3-[3-(isopropylthio)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties.
作用机制
1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is a selective antagonist of β2-adrenergic receptors, meaning that it blocks the activation of these receptors by catecholamines. When 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 binds to the β2-adrenergic receptor, it prevents the binding of catecholamines and inhibits downstream signaling pathways. This leads to a decrease in the physiological effects of catecholamines, such as increased heart rate and bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 are primarily related to its selective inhibition of β2-adrenergic receptors. In vitro studies have shown that 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 can inhibit the activation of β2-adrenergic receptors by catecholamines, leading to a decrease in intracellular cAMP levels and downstream signaling pathways. In vivo studies have shown that 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 can block the physiological effects of catecholamines, such as increased heart rate and bronchodilation.
实验室实验的优点和局限性
One of the main advantages of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological processes. However, one limitation of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is its potential off-target effects on other receptors or signaling pathways. Additionally, the compound may have variable effects depending on the experimental conditions, such as the dose and route of administration.
未来方向
There are several future directions for research involving 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in immune function and inflammation. Studies have shown that β2-adrenergic receptors are expressed on immune cells and can modulate immune function, suggesting a potential therapeutic target for inflammatory diseases. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for therapeutic use. Finally, further studies are needed to fully understand the potential off-target effects and limitations of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 in lab experiments.
合成方法
The synthesis of 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 involves several steps, starting with the reaction of 1-chloro-3-nitrobenzene with isopropylthiol to form 1-chloro-3-(isopropylthio)benzene. This intermediate is then reacted with 3-chloropropyl chloroformate to form 1-chloro-3-[3-(isopropylthio)propoxy]benzene. The final product is obtained by purification through column chromatography.
科学研究应用
1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is primarily used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine. These receptors are widely distributed in the body and play a crucial role in regulating various physiological processes, including cardiovascular function, metabolism, and immune function.
属性
IUPAC Name |
1-chloro-3-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-10(2)15-8-4-7-14-12-6-3-5-11(13)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONWJZXPFNHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3-propan-2-ylsulfanylpropoxy)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)




![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)

![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)